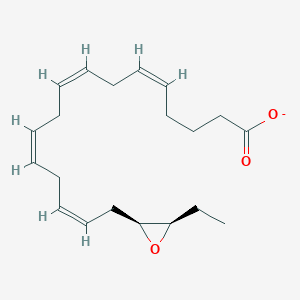
2-Methyl-5-nitrofuran
Overview
Description
2-Methyl-5-nitrofuran is a derivative of furan, a heterocyclic organic compound characterized by a ring structure composed of one oxygen and four carbon atoms. This compound is notable for its nitro group at the 5-position and a methyl group at the 2-position, which impart unique chemical properties and reactivity. Furan derivatives, including 2-methyl-5-nitro-furan, have garnered significant interest due to their wide range of applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Mechanism of Action
Target of Action
The primary targets of 2-Methyl-5-nitrofuran, a nitrofuran compound, are bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate . This activity is believed to also affect pyruvate dehydrogenase, citrate synthetase, malate dehydrogenase, glutathione reductase, and pyruvate decarboxylase .
Mode of Action
The mode of action of this compound involves the reduction of the nitro group by bacterial nitroreductases to form electrophilic intermediates . These intermediates inhibit the citric acid cycle as well as the synthesis of DNA, RNA, and protein . The nitro moiety at the C5 of the furan ring, once reduced by nitroreductases, acts as a warhead to covalently modify the targets .
Biochemical Pathways
The affected biochemical pathways involve the citric acid cycle and the synthesis pathways of DNA, RNA, and protein . The reduction of the nitro group by bacterial nitroreductases is a key step in the activation of the compound . The formation of free radicals that can react with bacterial targets is also a significant part of the mechanism .
Pharmacokinetics
For instance, Nitrofurantoin, another nitrofuran antibiotic, rapidly reaches therapeutic concentrations in the urine and is also cleared rapidly . It has a bioavailability of 38.8-44.3% .
Result of Action
The result of the action of this compound is the inhibition of vital processes in bacteria, leading to their death . The compound’s action results in the disruption of the citric acid cycle and the inhibition of DNA, RNA, and protein synthesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, dust formation should be avoided, and adequate ventilation should be ensured . The compound’s stability and efficacy may also be affected by factors such as temperature, pH, and the presence of other substances in the environment .
Biochemical Analysis
Biochemical Properties
Furan, 2-methyl-5-nitro- plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The interaction with cytochrome P450 can lead to the formation of reactive metabolites, which may further interact with other biomolecules, potentially leading to toxic effects .
Cellular Effects
Furan, 2-methyl-5-nitro- has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to cause hepatotoxicity in liver cells by inducing oxidative stress and disrupting normal cellular functions . Additionally, it may affect the expression of genes involved in detoxification processes, further impacting cellular health .
Molecular Mechanism
The molecular mechanism of action of Furan, 2-methyl-5-nitro- involves its interaction with biomolecules at the molecular level. It can bind to cytochrome P450 enzymes, leading to the formation of reactive intermediates that can cause enzyme inhibition or activation . These reactive intermediates can also interact with DNA, proteins, and other cellular components, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Furan, 2-methyl-5-nitro- have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to Furan, 2-methyl-5-nitro- can lead to cumulative toxic effects, particularly in liver cells . The compound’s degradation products may also contribute to its overall toxicity .
Dosage Effects in Animal Models
The effects of Furan, 2-methyl-5-nitro- vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant toxicity. In animal studies, high doses of Furan, 2-methyl-5-nitro- have been associated with liver damage, including hepatocellular adenomas and carcinomas . These findings highlight the importance of dosage considerations in the use of this compound .
Metabolic Pathways
Furan, 2-methyl-5-nitro- is involved in metabolic pathways that include its bioactivation by cytochrome P450 enzymes. The metabolic activation of this compound can lead to the formation of reactive metabolites, which can interact with cellular components and contribute to its toxic effects . The involvement of cytochrome P450 enzymes in its metabolism underscores the importance of these enzymes in the compound’s biochemical activity .
Transport and Distribution
The transport and distribution of Furan, 2-methyl-5-nitro- within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it may localize to specific cellular compartments, where it can exert its effects .
Subcellular Localization
Furan, 2-methyl-5-nitro- has been observed to localize to various subcellular compartments, including the endoplasmic reticulum and mitochondria . Its localization to these organelles can influence its activity and function, as these compartments are involved in key cellular processes such as protein synthesis and energy production . The compound’s subcellular localization may also be influenced by post-translational modifications and targeting signals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-nitro-furan typically involves nitration reactions. One common method is the nitration of 2-methylfuran using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid. This reaction yields 2-methyl-5-nitro-furan with good efficiency . Another approach involves the nitration of 2-acetylfuran, followed by hydrolysis to obtain the desired nitro compound .
Industrial Production Methods
Industrial production of 2-methyl-5-nitro-furan often employs continuous flow nitration processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the efficiency of the nitration process. Additionally, the purification of the final product is achieved through techniques like recrystallization and distillation to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-nitro-furan undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of 2-methyl-5-aminofuran.
Reduction: Formation of 2-methyl-5-hydroxylaminofuran.
Substitution: Formation of various substituted furans depending on the nucleophile used.
Scientific Research Applications
2-methyl-5-nitro-furan has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Industry: Utilized in the production of polymers and other materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-methylfuran: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-nitrofuran-2-carbaldehyde: Contains an aldehyde group instead of a methyl group, leading to different reactivity and applications.
2-acetyl-5-nitrofuran:
Uniqueness
2-methyl-5-nitro-furan is unique due to the presence of both a methyl and a nitro group, which impart distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-methyl-5-nitrofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBFYAXUVBEUGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80231673 | |
| Record name | Furan, 2-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80231673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823-74-5 | |
| Record name | 2-Methyl-5-nitrofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=823-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furan, 2-methyl-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FURAN, 2-METHYL-5-NITRO- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6453 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Furan, 2-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80231673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-5-nitrofuran | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SNN3XQ8XZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


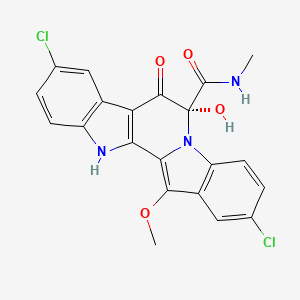
![1-O-(alpha-D-galactopyranosyl)-N-[6-(4-methoxyphenyl)hexanoyl]phytosphingosine](/img/structure/B1265313.png)
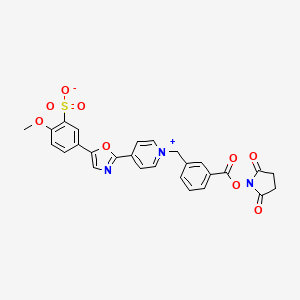
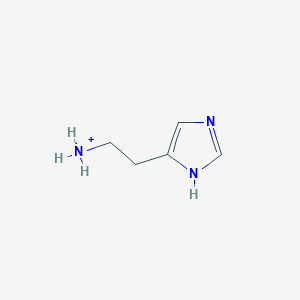
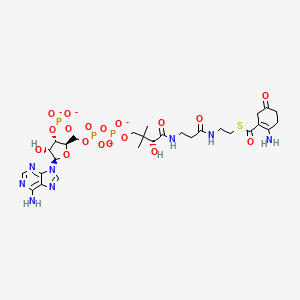

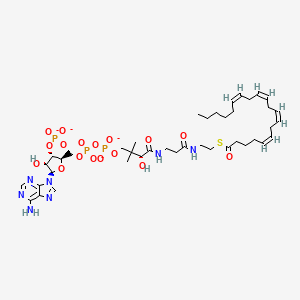

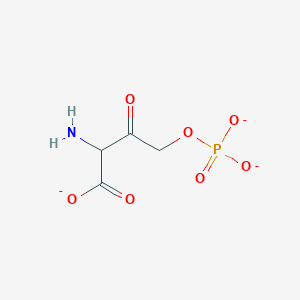
![(2S)-2-[(2R)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-N-{(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl}-2-hydroxyethan-1-aminium](/img/structure/B1265327.png)
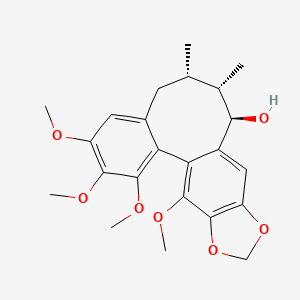
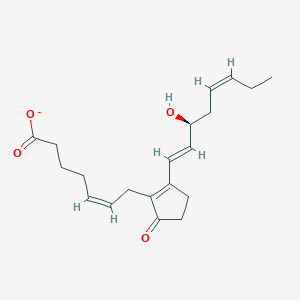
![methyl (1S,14S,15E,18S)-15-ethylidene-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B1265331.png)
